1-(4-(Phenylamino)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-anilinophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSGKAEMOQBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543280 | |

| Record name | 1-(4-Anilinophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-83-1 | |

| Record name | 1-(4-Anilinophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone for Advanced Research

This guide provides an in-depth technical overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, the validation of its structure through modern analytical techniques, and its potential as a scaffold for novel therapeutics.

This compound, also known as 4-acetyldiphenylamine, is an aromatic ketone and a secondary amine. Its structure combines an acetophenone moiety with a diphenylamine backbone, making it a versatile building block for more complex molecular architectures.

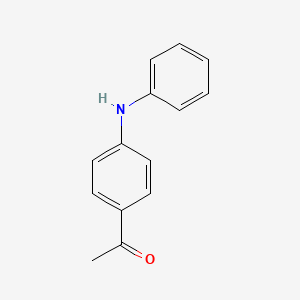

Caption: Chemical structure of this compound.

The compound's key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source |

| CAS Number | 23600-83-1 | [1] |

| IUPAC Name | 1-(4-anilinophenyl)ethanone | [1] |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Purity | ≥98% (typical commercial grade) | [1] |

| Storage Temperature | Refrigerator (2-8 °C) | [1] |

| InChI Key | RMKSGKAEMOQBMP-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insight: The Buchwald-Hartwig Amination

The formation of the C-N bond in this compound is most efficiently achieved via the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, superseding harsher classical methods like nucleophilic aromatic substitution.[3]

The choice of the Buchwald-Hartwig protocol is predicated on its efficiency and selectivity. The reaction mechanism hinges on a Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich phosphine ligands is critical as they promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active catalyst.[3]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of this compound from 4'-bromoacetophenone and aniline.

Materials:

-

4'-Bromoacetophenone

-

Aniline

-

Palladium(II) acetate [Pd(OAc)₂]

-

Rac-BINAP or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 equiv), the phosphine ligand (e.g., 0.04 equiv), and NaOtBu (1.4 equiv). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Anhydrous toluene is added via syringe, followed by aniline (1.2 equiv) and 4'-bromoacetophenone (1.0 equiv).

-

Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium black and inorganic salts. The filtrate is washed sequentially with water and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford the pure this compound as a solid.[1]

Caption: General experimental workflow for synthesis and validation.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Expected Result |

| ¹H NMR | ~2.5 ppm (s, 3H): Acetyl (CH₃) protons. ~7.0-8.0 ppm (m, 9H): Aromatic protons from both phenyl rings. ~8.5 ppm (br s, 1H): N-H proton (signal may be broad and exchangeable with D₂O). |

| ¹³C NMR | ~26 ppm: Acetyl (CH₃) carbon. ~115-150 ppm: Aromatic carbons. ~197 ppm: Carbonyl (C=O) carbon. |

| FTIR (cm⁻¹) | ~3350 cm⁻¹: N-H stretching. ~1670 cm⁻¹: C=O (ketone) stretching. ~1600, 1500 cm⁻¹: Aromatic C=C stretching. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |

| Mass Spec (EI) | m/z 211 [M]⁺: Molecular ion peak. m/z 196 [M-CH₃]⁺: Fragment corresponding to the loss of a methyl group. |

Applications in Research and Drug Development

While this compound itself is not typically a final drug product, it serves as a highly valuable intermediate for building libraries of bioactive compounds. Its structural features are present in molecules investigated for a range of therapeutic targets.

-

Versatile Intermediate for Heterocycles: The ketone and secondary amine functionalities make this compound an ideal precursor for synthesizing a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[4] The ketone can undergo condensation reactions to form pyrimidines, pyrazolines, and other important scaffolds.[4]

-

Scaffold for Antivirulence Agents: The related phenylamino acetamide scaffold has been identified in compounds that inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.[5] This antivirulence approach targets bacterial pathogenicity without killing the bacteria, potentially reducing the selective pressure for antibiotic resistance.[5]

-

Foundation for Enzyme Inhibitors: Derivatives of the broader phenylamino ethanone class have been explored as potential inhibitors of enzymes crucial for bacterial survival. For instance, related structures have been investigated for their ability to inhibit MCR-1, an enzyme that confers resistance to the last-resort antibiotic colistin.[6]

-

Anticoagulant and Antibacterial Development: The N-phenylacetamide core, readily accessible from this starting material, is found in molecules with demonstrated anticoagulant activity (targeting Factor VIIa) and antibacterial properties against plant pathogens like Xanthomonas oryzae.[7][8]

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The compound is classified with the following hazards:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for innovation in drug discovery and materials science. Its efficient and reliable synthesis via the Buchwald-Hartwig amination, coupled with straightforward analytical validation, makes it an accessible and powerful tool for researchers. The proven utility of its core structure in developing a diverse range of biologically active molecules underscores its continued importance in the pursuit of novel therapeutics.

References

-

PubChem. 1-(4-(Phenylthio)phenyl)ethan-1-one | C14H12OS | CID 66287. Available from: [Link]

-

Lan, X. J., Yan, H. T., Lin, F., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. Available from: [Link]

-

Geng, H., et al. (2022). Genetic and Environmental Investigation of a Novel Phenylamino Acetamide Inhibitor of the Pseudomonas aeruginosa Type III Secretion System. Applied and Environmental Microbiology, 88(23), e01377-22. Available from: [Link]

-

Patil, S. S., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. Available from: [Link]

-

Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3341. Available from: [Link]

-

SpectraBase. 1-(4-(Dibutylamino)phenyl)ethanone. Available from: [Link]

-

CAS Common Chemistry. 1-[4-(Dimethylamino)phenyl]ethanone. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]

-

NIST. Acetamide, N,N-diphenyl-. Available from: [Link]

-

ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Available from: [Link]

-

csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF N-(4-ACETYLPHENYL)-N-(DIPHENYLPHOSPHINO)- P,P-DIPHENYLPHOSPHINOUS AMIDE DERIVATIVES: APPLICATION OF A Pd(ΙΙ) DERIVATIVE AS A PRE-CATALYST IN THE SUZUKI CROSS-COUPLING REACTION. Available from: [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

PubChem. N,N-Diphenylacetamide | C14H13NO | CID 10615. Available from: [Link]

-

OPUS. Analytical Methods. Available from: [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. Available from: [Link]

-

CAS Common Chemistry. 1-(4-Fluorophenyl)-2-(phenylamino)ethanone. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Available from: [Link]

Sources

- 1. This compound | 23600-83-1 [sigmaaldrich.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Genetic and Environmental Investigation of a Novel Phenylamino Acetamide Inhibitor of the Pseudomonas aeruginosa Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]

1-(4-(Phenylamino)phenyl)ethanone chemical structure and properties

An In-Depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key diarylamine intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical structure, physicochemical properties, and spectral characteristics. A robust, field-proven protocol for its synthesis via the Buchwald-Hartwig amination is presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's reactivity, potential applications in medicinal chemistry and materials science, and essential safety and handling protocols. The content is grounded in authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of the Diphenylamine Scaffold

The diphenylamine moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its structural rigidity, coupled with the electron-donating nature of the amine bridge, imparts unique electronic and photophysical properties. Diphenylamine derivatives are foundational to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), as well as antimicrobial, anticonvulsant, and anticancer agents.[1]

This compound, also known as 4-acetyldiphenylamine, serves as a versatile building block. The presence of a reactive acetyl group and a secondary amine in a para-substituted aromatic system offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of more complex molecules and chemical libraries. Understanding its synthesis, properties, and reactivity is therefore crucial for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The structure of this compound consists of an acetophenone core linked to an aniline molecule via a secondary amine bridge at the para position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-anilinophenyl)ethanone | [2] |

| CAS Number | 23600-83-1 | [3] |

| Molecular Formula | C₁₄H₁₃NO | [2] |

| Molecular Weight | 211.26 g/mol | [2] |

| Appearance | Pale-yellow to Yellow-brown Solid | - |

| Melting Point | 112-113 °C | [3] |

| Boiling Point | 375.4 ± 25.0 °C (Predicted) | [3] |

| pKa | -1.45 ± 0.20 (Predicted, Conjugate Acid) | [3] |

Synthesis via Palladium-Catalyzed C-N Cross-Coupling

The formation of the C-N bond is the critical step in synthesizing this compound. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad substrate scope under relatively mild conditions.[4] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, classical methods like nucleophilic aromatic substitution.[4]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.[4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (4-bromoacetophenone) bond, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) center. A base then deprotonates the amine, forming an amido complex.

-

Reductive Elimination: The final C-N bond is formed as the product diarylamine is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Buchwald-Hartwig methodologies.[4][5]

Materials:

-

4-Bromoacetophenone

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a flow of argon, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and Xantphos (0.03 mmol, 1.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. The formation of the active catalyst is often indicated by a color change.

-

Reactant Addition: To the flask containing the catalyst, add 4-bromoacetophenone (2.0 mmol, 1.0 equiv) and sodium tert-butoxide (2.8 mmol, 1.4 equiv).

-

Reaction Initiation: Add aniline (2.4 mmol, 1.2 equiv) via syringe, followed by an additional 15 mL of anhydrous toluene.

-

Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for this compound based on its structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the N-H proton, and the methyl protons.

-

Aromatic Region (δ 7.0-8.0 ppm): A complex series of multiplets is expected for the eight aromatic protons. The two protons ortho to the acetyl group on the first phenyl ring are expected to be the most downfield (likely around δ 7.8-7.9 ppm) due to the electron-withdrawing effect of the carbonyl.

-

N-H Proton: A broad singlet, typically in the range of δ 5.5-9.0 ppm, which may exchange with D₂O. Its chemical shift can be highly dependent on solvent and concentration.

-

Methyl Protons (δ ~2.5 ppm): A sharp singlet integrating to three protons, corresponding to the acetyl methyl group.

-

-

¹³C NMR: The carbon NMR spectrum provides a carbon map of the molecule.

-

Carbonyl Carbon (δ ~197 ppm): The ketone carbonyl carbon will appear as a singlet at a significantly downfield chemical shift.

-

Aromatic Carbons (δ 115-150 ppm): A series of signals corresponding to the 12 aromatic carbons. The carbon attached to the nitrogen (C-N) and the carbon attached to the carbonyl group (C-C=O) will be distinct quaternary signals.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3350-3450 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6]

-

C-N Stretch: An absorption in the 1250-1360 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1500-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[7]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight (211.26).

-

Key Fragmentation: A prominent fragment is expected from the alpha-cleavage of the ketone, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 196. Another significant fragmentation would be the loss of the acetyl group (•COCH₃) to give a fragment at m/z 168.

Reactivity and Applications

Chemical Reactivity

The difunctional nature of this compound makes it a valuable intermediate.

-

Reactions at the Acetyl Group: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination, and condensation reactions (e.g., aldol, Claisen-Schmidt) at the alpha-carbon to form chalcones.[8]

-

Reactions at the Amine: The secondary amine can be N-alkylated or N-acylated. It can also participate in further cross-coupling reactions.

Applications in Drug Discovery and Materials Science

The diphenylamine scaffold is associated with a broad spectrum of biological activities.[1]

-

Medicinal Chemistry: Derivatives of this core structure are explored as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[9][10] For example, related phenylamino acetamide structures have been identified as inhibitors of the bacterial Type III secretion system, a promising target for new antibacterial drugs. The acetyl group provides a convenient handle for linking the diphenylamine core to other pharmacophores or for generating libraries of analogs for structure-activity relationship (SAR) studies.

-

Materials Science: The diarylamine structure is a common component in organic light-emitting diodes (OLEDs), hole-transport materials, and dye-sensitized solar cells due to its electron-rich nature and ability to stabilize positive charges (holes).

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis is reliably achieved through modern organometallic methods like the Buchwald-Hartwig amination. A comprehensive understanding of its physicochemical properties, spectral characteristics, and reactivity profile, as detailed in this guide, is essential for its effective application as a molecular building block. The continued exploration of derivatives based on this scaffold is a promising avenue for the discovery of novel bioactive compounds and functional materials.

References

-

(2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available at: [Link]

-

(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

1-(2-(Phenylamino)phenyl)ethanone | C14H13NO. PubChem. Available at: [Link]

-

Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Current Bioactive Compounds, 14(3), 217-233. Available at: [Link]

-

(2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

- Interpretation of mass spectra. University of Arizona.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

(2024). Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study. MDPI. Available at: [Link]

-

(2020). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 2. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uni-saarland.de [uni-saarland.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

An In-depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone (CAS No. 23600-83-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4-(phenylamino)phenyl)ethanone, a versatile diarylamine ketone that serves as a valuable building block in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for professionals in research and development.

Core Chemical and Physical Properties

This compound, also known as 4'-anilinoacetophenone, is a pale-yellow to yellow-brown solid at room temperature.[1] Its core structure features a phenylamino group attached to a phenyl ethanone moiety, providing a unique combination of a nucleophilic secondary amine, a reactive ketone carbonyl group, and an electron-rich aromatic system.

| Property | Value | Source |

| CAS Number | 23600-83-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Melting Point | 112-113 °C | |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| IUPAC Name | 1-(4-anilinophenyl)ethanone | [1] |

| InChI Key | RMKSGKAEMOQBMP-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the key carbon-nitrogen bond between an aryl halide and an amine.

General Synthesis Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of diarylamines. The general workflow involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol

Materials:

-

4-bromoacetophenone

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 eq.), cesium carbonate (1.5 eq.), and Xantphos (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by aniline (1.2 eq.) and palladium(II) acetate (0.02 eq.).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methyl protons of the acetyl group (singlet, ~2.5 ppm), aromatic protons of both phenyl rings (multiplets, ~6.8-7.9 ppm), and the N-H proton (singlet, ~8-9 ppm, may be broad).

-

¹³C NMR: A signal for the carbonyl carbon (~197 ppm), signals for the aromatic carbons, and a signal for the methyl carbon (~26 ppm).

-

FT-IR: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch of the ketone (~1670 cm⁻¹), and C-N stretch (~1300 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak (M⁺) corresponding to its molecular weight (211.26 g/mol ).

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.[2] The acetyl group and the phenylamino moiety are the primary centers of reactivity.

Reactivity of the Acetyl Group

The ketone functionality of this compound allows for a variety of chemical transformations:

-

Condensation Reactions: The α-methyl group of the acetyl moiety can undergo condensation reactions with aldehydes and other carbonyl compounds to form chalcones and other α,β-unsaturated ketones. These products are precursors to various heterocyclic systems.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Oxidation: While less common, the acetyl group can be a site for oxidative cleavage under harsh conditions.

-

Formation of Heterocycles: The ketone can participate in cyclization reactions with various reagents to form a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and oxazoles.[2]

Caption: Key reactions involving the acetyl group of this compound.

Reactivity of the Phenylamino Group

The diarylamine moiety also offers avenues for further functionalization:

-

N-Alkylation/N-Arylation: The secondary amine can be further alkylated or arylated to form tertiary amines.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amino group activates the aromatic rings, making them susceptible to electrophilic substitution reactions.

Role as a Precursor in Medicinal Chemistry

The scaffold of this compound is of significant interest in drug discovery. Derivatives of this compound have been explored for various biological activities. For instance, related 1-phenyl-2-(phenylamino)ethanone derivatives have been investigated as inhibitors of MCR-1, a protein conferring resistance to colistin, a last-resort antibiotic.[3] The core structure serves as a template for the synthesis of more complex molecules with potential therapeutic applications.

The general class of 1-(4-substituted-aminophenyl) ethanones are important intermediates for the synthesis of a variety of novel heterocyclic systems with different ring sizes, including thiophenes, oxazoles, triazoles, pyrimidines, pyridines, and quinolones, many of which exhibit a wide range of pharmacological properties.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via Buchwald-Hartwig amination and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecular architectures, including a wide array of bioactive heterocyclic compounds. Further research into the specific applications and biological activities of its derivatives is likely to uncover new opportunities for this important building block.

References

Please note that while I have provided a list of references based on the search results, direct clickable URLs are not generated in this output.

Sources

An In-Depth Technical Guide to 1-(4-anilinophenyl)ethanone: Properties, Synthesis, and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-anilinophenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The document details the compound's physicochemical properties, outlines a robust and widely-used synthetic protocol, and describes standard methodologies for its analytical characterization. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in work involving this versatile molecule.

Compound Identification and Physicochemical Properties

1-(4-anilinophenyl)ethanone, also known as 4-acetylaniline, is a difunctional molecule incorporating both a ketone and a secondary amine within a diphenylamine framework. This unique combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of more complex molecules and heterocyclic systems.[1] The core properties of this compound are summarized below.

Table 1: Physicochemical Properties of 1-(4-anilinophenyl)ethanone

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-anilinophenyl)ethanone | PubChem[2] |

| Synonyms | 4'-Aminoacetophenone, 4-Acetylaniline, p-Aminoacetophenone | PubChem[2] |

| CAS Number | 99-92-3 | PubChem[2], CymitQuimica[3] |

| Molecular Formula | C₈H₉NO | PubChem[2], CymitQuimica[3] |

| Molecular Weight | 135.16 g/mol | PubChem[2] |

| Appearance | White to light yellow solid | CymitQuimica[3] |

| Melting Point | 103-107 °C | --- |

| Boiling Point | 293-295 °C | --- |

| Solubility | Soluble in ethanol and ether; less soluble in water. | CymitQuimica[3] |

Synthesis and Purification: Buchwald-Hartwig Amination

The construction of the C-N bond in 1-(4-anilinophenyl)ethanone is efficiently achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution.[4][5]

Expertise & Rationale: The Buchwald-Hartwig amination is selected over other methods due to its high efficiency in coupling aryl halides with amines.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., from the XPhos or SPhos families) is critical; these ligands stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and enhance overall reaction rates, allowing for lower catalyst loadings.[7] Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine, forming the active palladium-amido intermediate necessary for the catalytic cycle.[8]

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a dry, argon-flushed Schlenk flask, add 4'-chloroacetophenone (1.0 mmol, 1 equiv.), aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Elution: Carefully load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30%) to separate the product from impurities.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(4-anilinophenyl)ethanone as a solid.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The logical flow of this process ensures comprehensive analysis, from initial purity checks to detailed structural elucidation.

Caption: Standard workflow for the characterization of 1-(4-anilinophenyl)ethanone.

Expected Spectroscopic Data

The following table summarizes the characteristic spectral data expected for 1-(4-anilinophenyl)ethanone, which are crucial for its identification.

Table 2: Key Spectroscopic Data for 1-(4-anilinophenyl)ethanone

| Technique | Characteristic Signal(s) | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.55 (s, 3H), δ ~5.9 (s, 1H), δ ~7.0-7.9 (m, 9H) | Methyl protons (CH₃), Amine proton (N-H), Aromatic protons |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~26.5, δ ~116-148 (multiple peaks), δ ~196.5 | Methyl carbon (CH₃), Aromatic carbons, Carbonyl carbon (C=O) |

| IR Spectroscopy (ATR) | ~3350 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch), ~1600, 1580 cm⁻¹ (C=C aromatic stretch) | Secondary amine, Aryl ketone, Aromatic rings |

| Mass Spec. (EI) | m/z 211 [M]⁺, 196 [M-CH₃]⁺, 168 [M-COCH₃]⁺ | Molecular ion, Loss of methyl, Loss of acetyl group |

Note: Exact chemical shifts (δ) and wavenumbers may vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Applications

The dual functionality of 1-(4-anilinophenyl)ethanone makes it a versatile building block.

-

Ketone Reactivity: The acetyl group is a synthetic handle for various transformations. It can undergo nucleophilic addition, reduction to an alcohol, or serve as an anchor point for building heterocyclic rings like pyrimidines, oxazoles, and quinolines.[1] For instance, condensation with aldehydes can form chalcone intermediates, which are precursors to flavonoids and other bioactive compounds.[1]

-

Amine Reactivity: The secondary amine can be acylated, alkylated, or used in further cross-coupling reactions to build more complex triarylamine structures, which are common in materials science for their electronic properties.

-

Applications in Drug Development: This scaffold is a common intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals.[5] The diphenylamine core is a privileged structure in medicinal chemistry, and the acetyl group provides a convenient point for modification to optimize biological activity and pharmacokinetic properties.

Conclusion

1-(4-anilinophenyl)ethanone is a fundamentally important intermediate in modern organic and medicinal chemistry. Its synthesis is reliably achieved through well-established palladium-catalyzed methods like the Buchwald-Hartwig amination. A thorough characterization using a combination of chromatographic and spectroscopic techniques is essential to confirm its identity and purity. The strategic placement of its ketone and amine functional groups provides synthetic chemists with multiple avenues for elaboration, cementing its role as a valuable precursor in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. p-Aminoacetophenone | C8H9NO | CID 7468. [Link]

-

(2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

-

PubChem. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Grokipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS Publications. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(4-(Phenylamino)phenyl)ethanone, a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, robust synthetic methodologies, detailed analytical characterization, and emerging applications, particularly in the field of medicinal chemistry.

Compound Profile: Nomenclature and Physicochemical Properties

This compound, also known by its synonym 1-(4-anilinophenyl)ethanone, is an aromatic ketone featuring a secondary amine linkage.[1] This structure serves as a key building block in organic synthesis due to its reactive ketone and amine functionalities. The presence of two distinct aromatic rings bridged by a nitrogen atom imparts specific electronic and steric properties that are leveraged in various chemical transformations and molecular designs.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonym | 1-(4-anilinophenyl)ethanone | [1] |

| CAS Number | 23600-83-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 112-113 °C | [1] |

| Boiling Point | 375.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |

Synthetic Strategies: From Classical to Modern Methodologies

The synthesis of diarylamine structures like this compound can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. Here, we detail two primary, field-proven methodologies: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical Friedel-Crafts acylation.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope.[2] This palladium-catalyzed cross-coupling reaction is the preferred method for synthesizing aryl amines from aryl halides.[2][3]

Causality and Experimental Insight: The reaction's success hinges on the precise coordination environment of the palladium catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., biarylphosphines) facilitate the key steps of oxidative addition and reductive elimination, which can be challenging for less reactive aryl chlorides.[4] The base is not merely a proton scavenger; it plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[4] Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this purpose.

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add 4-bromoacetophenone (1.0 equivalent) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

-

Amine Addition: Add aniline (1.1 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation: A Classical Electrophilic Substitution

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring.[5][6] In this case, it would involve the acylation of diphenylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst generates a highly reactive acylium ion.[7][8]

Causality and Experimental Insight: The phenylamino group is a moderately activating, ortho-, para-directing group. Acylation is expected to occur predominantly at the para-position of one of the rings due to significant steric hindrance at the ortho-positions. A critical aspect of this reaction is the stoichiometry of the Lewis acid (e.g., AlCl₃). More than one equivalent is often required because the catalyst can complex with both the starting amine and the product ketone, rendering it inactive.[9] The reaction must be performed under strictly anhydrous conditions as Lewis acids like AlCl₃ react violently with water.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add diphenylamine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Cool the solution in an ice bath (0 °C) and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in portions.

-

Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by dilute HCl.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography.

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | ~2.5 ppm (s, 3H): Acetyl CH₃. ~5.8-6.0 ppm (br s, 1H): N-H proton. ~7.0-7.9 ppm (m, 9H): Aromatic protons with distinct splitting patterns for the two rings. Protons ortho to the acetyl group will be the most downfield. |

| ¹³C NMR | ~26 ppm: Acetyl CH₃. ~116-152 ppm: Aromatic carbons. Expect 10 distinct signals (due to symmetry in the unsubstituted phenyl ring). Key signals include the carbon bearing the acetyl group (~132 ppm), the carbon bearing the amino group (~148-152 ppm), and the ipso-carbon of the unsubstituted ring (~140 ppm). ~197 ppm: Carbonyl carbon (C=O). |

| FT-IR (cm⁻¹) | ~3350-3400: N-H stretch (secondary amine). ~3050-3100: Aromatic C-H stretch. ~1675: C=O stretch (aryl ketone). ~1590, 1500: Aromatic C=C ring stretches. ~1310: C-N stretch. |

| Mass Spec (EI) | m/z 211: Molecular ion (M⁺). m/z 196: [M-CH₃]⁺, loss of the methyl group. m/z 168: [M-COCH₃]⁺, loss of the acetyl group. |

Applications in Drug Discovery: A Scaffold for MCR-1 Inhibitors

The diarylamine motif is a privileged structure in medicinal chemistry. Recently, derivatives of the 1-phenyl-2-(phenylamino)ethanone scaffold have been identified as promising inhibitors of the mobilized colistin resistance protein, MCR-1.[10][11]

MCR-1 is an enzyme that confers resistance to colistin, a last-resort antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria.[10] The emergence of MCR-1 poses a significant threat to global health. Inhibitors of MCR-1 can potentially restore the efficacy of colistin. The this compound core provides a rigid framework to which various functional groups can be appended to optimize binding within the MCR-1 active site. Molecular docking studies suggest that the core structure can form crucial hydrogen bonds and hydrophobic interactions with key residues.[11]

Caption: Pharmacophore model for MCR-1 inhibition.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is based on available supplier safety data.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Goubert, C., et al. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. SYNLETT, 2005(1), 172-174.

-

Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

-

Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah. Retrieved January 5, 2026, from [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 5, 2026, from [Link]

-

Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]

-

1-(4-(Diphenylamino)phenyl)ethanone. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

CAS#:22700-65-8 | 1-(4-(4-(diethylamino)phenylazo)phenyl)ethanone. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]

-

1-(4-(Diphenylamino)phenyl)ethanone - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

1-(4-(Phenylthio)phenyl)ethan-1-one | C14H12OS | CID 66287. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

p-Aminoacetophenone | C8H9NO | CID 7468. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-(4-(Dibutylamino)phenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Supporting Information for manuscript b504780g. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

1-[4-(N-Ethyl-N-methylamino)phenyl]ethanone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

- Lan, X. J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719.

-

1-(4-phenyl-phenyl)-ethanone. (n.d.). ChemSynthesis. Retrieved January 5, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Ethanone, 1-(4-ethylphenyl)-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Request Bulk Quote. (n.d.). ChemUniverse. Retrieved January 5, 2026, from [Link]

Sources

- 1. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. byjus.com [byjus.com]

- 9. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 10. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone (4-Anilinoacetophenone)

This guide provides an in-depth exploration of 1-(4-(Phenylamino)phenyl)ethanone, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and application, grounded in established chemical principles.

Nomenclature and Chemical Identity

This compound is a diaryl amine derivative with an acetophenone moiety. Establishing a clear and unambiguous identity is the first step in any rigorous scientific investigation. The compound is recognized by several synonyms and identifiers across various chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-anilinophenyl)ethanone | [1][2] |

| Common Name | 4-Anilinoacetophenone | - |

| CAS Number | 23600-83-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO | [2] |

| Molecular Weight | 211.26 g/mol | [2] |

| InChI Key | RMKSGKAEMOQBMP-UHFFFAOYSA-N | [1] |

Other synonyms include this compound and 4'-Anilinoacetophenone.[1] The isomeric form, 1-(2-(Phenylamino)phenyl)ethanone (2-Anilinoacetophenone), is also a known compound with CAS Number 23699-74-3.[2][3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. 4-Anilinoacetophenone is typically a solid at room temperature.

| Property | Value | Notes |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | Typically ≥98% | Commercially available purity.[1] |

| Storage Temperature | Refrigerator | Recommended for long-term stability.[1] |

| Boiling Point | Not readily available | High boiling point expected due to molecular weight and polarity. |

| Melting Point | 103-107 °C | Data for the precursor, 4-Aminoacetophenone.[4] A similar range is expected. |

Synthesis Methodologies: A Mechanistic Perspective

The core structure of 4-Anilinoacetophenone is the carbon-nitrogen (C-N) bond linking the two phenyl rings. The formation of this bond is a classic challenge in organic synthesis. Modern organometallic catalysis has provided powerful solutions, namely the Buchwald-Hartwig amination and the Ullmann condensation, which offer significant advantages over older, harsher methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming C-N bonds.[5] It utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide or triflate under relatively mild conditions.[6][7]

Causality of Component Selection:

-

Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalytic species.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical. They stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[7]

-

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to deprotonate the amine, forming the active amide nucleophile.[8]

-

Substrates: The reaction can be performed by coupling aniline with an activated acetophenone, such as 4-chloroacetophenone or 4-bromoacetophenone.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-chloroacetophenone (1.0 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by aniline (1.2 eq).

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds, predating palladium-catalyzed reactions.[9] It involves the coupling of an aryl halide with an amine, alcohol, or thiol, catalyzed by copper.[9][10]

Mechanistic Considerations:

-

Catalyst: Traditionally, stoichiometric amounts of copper powder were used at very high temperatures (>200 °C).[11] Modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, often with a ligand like L-proline or a diamine, allowing for milder reaction conditions.[10]

-

Limitations: The Ullmann reaction is generally less tolerant of functional groups and requires higher temperatures compared to the Buchwald-Hartwig amination.[9] However, it remains a cost-effective and valuable tool, particularly in industrial-scale synthesis. The reaction typically proceeds via a Cu(I)/Cu(III) catalytic cycle.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive functional groups: the secondary amine and the acetyl group.

-

Scaffold for Heterocyclic Synthesis: The acetyl group is a precursor for a wide array of chemical transformations. It can undergo condensation reactions with various reagents to form important heterocyclic structures like pyrimidines, quinolines, and pyrazolines, which are common motifs in pharmacologically active compounds.[12]

-

Derivatization: The secondary amine (aniline) nitrogen can be further functionalized, although it is less nucleophilic than a primary amine.

-

MCR-1 Inhibitor Development: Research has explored derivatives of phenylamino ethanones as potential inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[13] This highlights the compound's utility as a starting point for developing new therapeutic agents.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[14] A reverse-phase method is typically employed.

Protocol: Purity Analysis by RP-HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[15]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.[14]

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 265 nm).[16] Purity is calculated as the area percentage of the main product peak relative to the total area of all peaks.[14]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the N-H proton, and a singlet for the methyl (CH₃) protons of the acetyl group.

-

¹³C NMR: Will display signals for the carbonyl carbon (C=O) around 197 ppm, along with distinct signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key absorbances will confirm the presence of functional groups: a sharp peak for the carbonyl (C=O) stretch (approx. 1680 cm⁻¹) and a peak for the N-H stretch (approx. 3300-3400 cm⁻¹).[17]

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight (211.26 g/mol ), confirming its elemental composition.

Safety and Handling

Proper handling of all chemicals is paramount to ensuring laboratory safety. Based on available data, this compound and its precursors should be handled with care.

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330.[1][18] |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317.[1][18] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338.[1] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340.[1][18] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.[19][20]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[18][19]

-

Avoid formation and inhalation of dust.[20]

-

Store in a cool, dry place in a tightly sealed container.[1][21]

References

Click to expand

Sources

- 1. This compound | 23600-83-1 [sigmaaldrich.com]

- 2. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. 4 -Aminoacetophenone 99 99-92-3 [sigmaaldrich.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. real.mtak.hu [real.mtak.hu]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Ethanone, 1-phenyl-, oxime | SIELC Technologies [sielc.com]

- 16. mdpi.com [mdpi.com]

- 17. Acetophenone, 4'-amino- [webbook.nist.gov]

- 18. echemi.com [echemi.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. carlroth.com [carlroth.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-(Phenylamino)phenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Phenylamino)phenyl)ethanone is a diarylamine derivative featuring a core structure that is prevalent in a multitude of biologically active compounds. While direct pharmacological studies on this specific molecule are not extensively documented, its constituent moieties—the diphenylamine backbone and the acetophenone group—are well-established pharmacophores. This guide synthesizes information from structurally related compounds to build a robust rationale for investigating the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound. We provide detailed, field-proven experimental protocols to systematically evaluate these potential activities, from initial cytotoxicity screening to mechanistic assays. This document is designed to serve as a comprehensive roadmap for researchers aiming to explore the therapeutic potential of this promising chemical entity.

Introduction and Rationale

This compound, also known as 4-acetylanilinodiphenylamine, is an organic molecule characterized by a diphenylamine scaffold substituted with an acetyl group.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 23600-83-1

-

Molecular Formula: C₁₄H₁₃NO

-

Molecular Weight: 211.26 g/mol

-

Physical Form: Pale-yellow to yellow-brown solid.

-

Properties:

The rationale for investigating this compound stems from the well-documented biological activities of its core structures. Diphenylamine (DPA) derivatives are recognized for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5][6][7] Similarly, the acetophenone moiety is a key component in various compounds exhibiting antibacterial and antifungal activities.[8][9][10][11][12] The combination of these two pharmacophores in a single molecule presents a compelling case for its evaluation as a potential therapeutic agent.

Synthesis Strategy

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[13][14][15]

Proposed Synthesis Reaction: The reaction would involve the coupling of 4'-aminoacetophenone with bromobenzene using a palladium catalyst and a suitable phosphine ligand.

-

Aryl Halide: Bromobenzene

-

Amine: 4'-Aminoacetophenone

-

Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: A sterically hindered phosphine ligand, such as XPhos or SPhos, is crucial for high efficiency.[15]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous toluene or dioxane.

This method is favored for its high functional group tolerance and generally excellent yields, making it ideal for synthesizing libraries of related derivatives for structure-activity relationship (SAR) studies.[13][16][17]

Potential Anticancer Activity

The diphenylamine scaffold is present in numerous compounds that function as kinase inhibitors and microtubule dynamics disruptors, making it a privileged structure in oncology research.[2][3][18] Derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, prostate, and melanoma.[4][18]

Mechanistic Hypotheses

Based on related compounds, this compound may exert anticancer effects through several mechanisms:

-

Inhibition of Protein Kinases: Many diphenylamine-containing drugs, such as imatinib, target the ATP-binding site of protein kinases. The structure of the target compound could potentially fit into the active sites of kinases like FGFR2, which are implicated in cell proliferation.[18]

-

Induction of Apoptosis: Disruption of key cellular processes often leads to programmed cell death. The compound could trigger intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: The compound may interfere with cell cycle progression, halting proliferation at checkpoints like G2/M.

Experimental Workflow for Anticancer Evaluation

A systematic, multi-stage approach is essential to validate and characterize potential anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[19][20][21][22][23]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19]

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, PC-3, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[21][23]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Detailed Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol determines the compound's effect on cell cycle progression.[24][25][26][27][28]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for discrimination between G0/G1, S, and G2/M phases.[24][27]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[26]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 250 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[26]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Detailed Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30][31][32][33]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[31][32]

Methodology:

-

Cell Treatment: Treat cells as described for the cell cycle analysis protocol for a relevant time period (e.g., 24-48 hours).

-

Cell Harvesting: Collect all cells, including the supernatant, and wash once with cold PBS.

-